molecular formula C7H9NOS B2393309 4-(Methylsulfinyl)aniline CAS No. 22865-62-9

4-(Methylsulfinyl)aniline

Cat. No.: B2393309
CAS No.: 22865-62-9
M. Wt: 155.22
InChI Key: SULNLNVYOGZGNK-UHFFFAOYSA-N
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Description

4-(Methylsulfinyl)aniline, also known as 4-(Methylsulfonyl)aniline, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of aniline where a methylsulfonyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of aniline derivatives. The reaction typically involves the use of methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Methylsulfinyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfinyl)aniline and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its derivatives that act as NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is believed to reduce gastrointestinal side effects commonly associated with traditional NSAIDs .

Comparison with Similar Compounds

Uniqueness: 4-(Methylsulfinyl)aniline is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its selective inhibition of COX-2 makes it a valuable compound in medicinal chemistry for developing safer anti-inflammatory drugs .

Properties

IUPAC Name

4-methylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNLNVYOGZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-62-9
Record name 4-methanesulfinylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g (143.66 mmol) of 4-methylthioaniline was placed in a flask and dissolved in 660 mL of CH2Cl2. The solution was cooled to 0° C. and 35.42 g (143.66 mmol) of m-chloroperbenzoic acid was added. The mixture was stirred for 3 h at room temperature and poured into CHCl3. It was then washed with saturated NaHCO3 solution, dried over MgSO4 and the solvent was removed, yielding a crude product that was purified by chromatography on silica gel, using MeOH/EtOAc/hexane mixtures of increasing polarity as eluent. The title compound of the example was obtained as a white solid (17.84 g, 80%).
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20 g
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660 mL
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Synthesis routes and methods II

Procedure details

Following a similar procedure to that described in reference example 1, but starting from 4-methylthioaniline and using 1 equivalent of m-chloroperbenzoic acid, the title compound of the example was obtained as a white solid (80% yield).
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